1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one
Overview
Description
1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one, also known as HMET, is a synthetic estrogen compound that has been extensively studied for its potential applications in scientific research. HMET is a derivative of the natural hormone estradiol and has been shown to exhibit potent estrogenic activity in vivo and in vitro.
Scientific Research Applications
Synthesis and Chromatographic Analysis : Research has focused on the synthesis and chromatographic analysis of estrogens and their derivatives. For instance, Watanabe, Kimura, and Yoshizawa (1986) developed a high-performance liquid chromatography method for guaiacol estrogen 17-sulfates, a class related to the compound of interest (Watanabe, Kimura, & Yoshizawa, 1986).
Steroidal Configurational Analysis : Studies such as the one by Meskó et al. (1990) have explored the configurational analysis of steroidal compounds including methylestra-1,3,5(10)-trienes, contributing to the understanding of their structural properties (Meskó, Schneider, Dombi, & Zeigan, 1990).
Chemical Reactions and Rearrangements : Research has also been conducted on the chemical reactions and rearrangements of steroidal compounds. For example, Zydowsky et al. (1980) studied the acid-catalysed rearrangements of steroidal quinols related to 1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one (Zydowsky, Totten, Piatak, Gašić, & Stanković, 1980).
Synthesis of Derivatives for Biological Activity Studies : Some research has focused on synthesizing derivatives of such compounds for investigating their biological activities. For instance, Douglas et al. (1966) synthesized variants of methylestra-1,3,5(10)-trienes to study their biological activities (Douglas, Buzby, Walk, & Smith, 1966).
Metabolite Isolation and Characterization : Studies have also been done on isolating and characterizing metabolites of related compounds. Watanabe and Menzies (1973) identified a metabolite from rat bile as part of their study on steroid metabolism (Watanabe & Menzies, 1973).
Development of Immunoassays : Luppa, Birkmayer, and Hauptmann (1994) synthesized tracer substances for developing immunoassays for estrone and estradiol, highlighting the application in biochemical assays (Luppa, Birkmayer, & Hauptmann, 1994).
Photochemical Studies : Al Azani, Graham, and Thiemann (2014) prepared and studied the photochemistry of steroidal cinnamates and oximes, demonstrating applications in photochemistry (Al Azani, Graham, & Thiemann, 2014).
properties
IUPAC Name |
(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-11-3-7-16(20)18-12(11)4-5-13-14(18)9-10-19(2)15(13)6-8-17(19)21/h3,7,13-15,20H,4-6,8-10H2,1-2H3/t13-,14+,15+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBPNGRHBLMCOV-QZNHQWIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@H]3[C@@H](C2=C(C=C1)O)CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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